Fmoc-Met-Gly-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

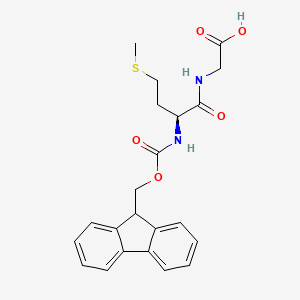

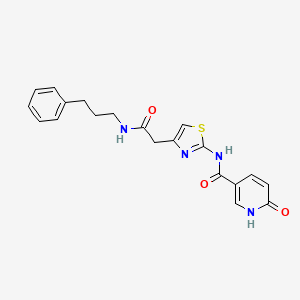

Fmoc-Met-Gly-OH is a compound that involves the use of Fmoc (Fluorenylmethyloxycarbonyl) as a protecting group . The Fmoc group is a base-labile protecting group used in organic synthesis . It is typically used to protect the C-terminus carboxylic acid of amino acids, such as glycine .

Synthesis Analysis

The synthesis of this compound involves the use of Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) and the amino acid glycine . The Fmoc group can be introduced by reacting the amine with Fmoc-Cl . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis

The molecular structure of this compound is complex, with the Fmoc group providing a significant portion of the molecule’s structure . The Fmoc group is a large, aromatic group that provides steric hindrance, protecting the amino acid from unwanted reactions .Chemical Reactions Analysis

The Fmoc group in this compound can be removed rapidly by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical and Chemical Properties Analysis

This compound is a white to light yellow crystal powder . It is used in the laboratory for the synthesis of other compounds .科学研究应用

当然!以下是对 Fmoc-Met-Gly-OH 的科学研究应用的全面分析,重点介绍六种独特的应用:

固相肽合成 (SPPS)

This compound: 由于其稳定性和易于脱保护,在固相肽合成 (SPPS) 中被广泛使用。Fmoc(芴甲氧羰基)基团在合成过程中保护氨基末端,允许逐步添加氨基酸以构建复杂的肽。 此方法对于创建用于研究和治疗目的的肽至关重要 .

构效关系 (SAR) 研究

在药物化学中,This compound 用于构效关系 (SAR) 研究。这些研究有助于理解化合物化学结构与其生物活性之间的关系。 通过修饰肽序列,研究人员可以识别有助于化合物功效的关键官能团并优化候选药物 .

水凝胶形成

This compound: 可用于创建水凝胶,水凝胶是能够保留大量水的聚合物链网络。这些水凝胶在各种生物医学应用中都有用,包括药物递送、伤口愈合和组织工程。 Fmoc 基团通过 π-π 堆积和氢键促进肽自组装成水凝胶结构 .

抗体药物偶联物 (ADC)

在抗体药物偶联物 (ADC) 的开发中,This compound 作为连接体。ADC 是靶向癌症治疗,将细胞毒性药物直接递送至癌细胞。 Fmoc 基团确保连接体在合成过程中的稳定性,并允许在靶细胞内控制药物释放 .

生物偶联

This compound: 也用于生物偶联技术,其中它用于将生物分子连接到各种表面或其他分子。此应用对于创建生物传感器、诊断工具和靶向药物递送系统至关重要。 Fmoc 基团为偶联反应提供了通用的连接点 .

绿色化学应用

最近的进展探索了This compound 在绿色化学中的应用。研究人员开发了使用环保试剂脱保护 Fmoc 基团的方法,减少了对苛刻化学品的需要。 这种方法符合绿色化学原则,促进更安全、更可持续的化学过程 .

作用机制

未来方向

The use of Fmoc-Met-Gly-OH and other Fmoc-protected amino acids is widespread in solid-phase peptide synthesis (SPPS) due to their ease of use and the ability to selectively deprotect the Fmoc group . Future research may focus on improving the efficiency of these processes and exploring new applications for Fmoc-protected amino acids .

属性

IUPAC Name |

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5S/c1-30-11-10-19(21(27)23-12-20(25)26)24-22(28)29-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-13H2,1H3,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZQIQAXTFVIOD-IBGZPJMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2436771.png)

![4-[1-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl]triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2436774.png)

![2-[2-(4-ethylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2436779.png)

![4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2436780.png)

![N-{[3-bromo-2-(2-methanesulfonylethoxy)phenyl]methyl}-N-methylprop-2-enamide](/img/structure/B2436781.png)

![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2436783.png)

![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2436784.png)

![(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2436786.png)